myeloproliferative leukemia P protein

Catalog No.
S1829327
CAS No.
147603-79-0
M.F
C12H23NO3
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
myeloproliferative leukemia P protein

CAS Number

147603-79-0

Product Name

myeloproliferative leukemia P protein

Molecular Formula

C12H23NO3

Molecular Weight

0

Synonyms

myeloproliferative leukemia P protein

Myeloproliferative leukemia P protein, also known as the thrombopoietin receptor, is a significant protein encoded by the myeloproliferative leukemia virus oncogene (MPL) in humans. This protein plays a crucial role in hematopoiesis, particularly in the regulation of megakaryocyte development and platelet formation. The full-length protein consists of 635 amino acids and features a transmembrane domain with two extracellular cytokine receptor domains and two intracellular motifs essential for signal transduction. It is primarily expressed in hematopoietic tissues, where it interacts with its ligand, thrombopoietin, to mediate various cellular responses related to blood cell production .

The myeloproliferative leukemia P protein participates in several critical signaling pathways upon binding with thrombopoietin. This interaction leads to the dimerization of the receptor, activating associated intracellular signaling cascades involving Janus kinase family members and signal transducer and activator of transcription proteins. The phosphorylation of tyrosine residues within the receptor and downstream signaling molecules is a key chemical reaction that facilitates megakaryocyte proliferation and platelet production .

The biological activity of myeloproliferative leukemia P protein is primarily associated with its role in megakaryocytopoiesis. Upon activation by thrombopoietin, the receptor initiates a series of signaling events that promote the survival, proliferation, and differentiation of megakaryocytes. Mutations in the MPL gene can lead to dysregulation of these processes, resulting in conditions such as essential thrombocythemia and primary myelofibrosis, characterized by excessive production of abnormal megakaryocytes and an increased risk of thrombotic events or bleeding disorders .

The synthesis of myeloproliferative leukemia P protein occurs naturally within cells through transcription and translation processes. The MPL gene is transcribed into messenger RNA, which is then translated into the protein in the endoplasmic reticulum. Post-translational modifications, including glycosylation, are essential for proper folding and functional activity of the receptor. In laboratory settings, recombinant DNA technology can be employed to produce this protein for research purposes, allowing for the study of its structure-function relationships and interactions with ligands .

Myeloproliferative leukemia P protein has significant applications in both clinical diagnostics and therapeutic interventions. Its mutations serve as biomarkers for various myeloproliferative neoplasms, aiding in diagnosis and prognostication. Targeting the signaling pathways activated by this receptor presents potential therapeutic avenues for treating disorders associated with its dysregulation. For instance, small molecule inhibitors that block downstream signaling pathways are being explored as treatments for conditions such as essential thrombocythemia and primary myelofibrosis .

Research has shown that myeloproliferative leukemia P protein interacts with several key proteins involved in hematopoietic signaling. Notably, it has been demonstrated to interact with Janus kinases and signal transducer and activator of transcription proteins, which are critical for mediating its biological effects. Additionally, studies have identified mutations within the MPL gene that result in constitutive activation of these pathways, leading to aberrant cell proliferation . Understanding these interactions is crucial for developing targeted therapies aimed at modulating its activity.

Myeloproliferative leukemia P protein shares similarities with several other proteins involved in hematopoiesis and cytokine signaling. Here are some key comparisons:

CompoundFunctionUniqueness
ThrombopoietinMajor regulator of platelet productionDirect ligand for myeloproliferative leukemia P protein
Janus kinase 2Mediates signaling from various hematopoietic receptorsCommonly mutated in myeloproliferative neoplasms
CalreticulinInvolved in calcium homeostasis and ER functionMutations associated with myeloproliferative neoplasms not linked to MPL or JAK2
Erythropoietin receptorStimulates red blood cell productionFunctions primarily in erythropoiesis as opposed to thrombopoiesis
Stem cell factorSupports survival and proliferation of hematopoietic stem cellsCritical for early hematopoietic development

Myeloproliferative leukemia P protein is unique due to its specific role as a receptor for thrombopoietin, directly linking it to platelet production regulation while also being implicated in various myeloproliferative disorders through specific mutations .

Dates

Modify: 2023-07-20

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